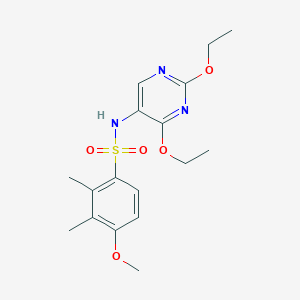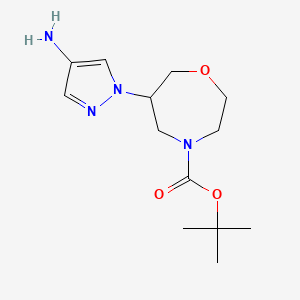![molecular formula C15H14ClN3OS B2599810 2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 891083-39-9](/img/structure/B2599810.png)
2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a chemical compound. It’s a derivative of 2-chlorophenylacetyl chloride , which is a yellow liquid with a molecular formula of C8H6Cl2O .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-chlorophenyl magnesium bromide reagents . For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of similar compounds like (±)-2S-2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine has been determined by X-ray diffraction analysis . The structure of 2-chlorophenylacetyl chloride, a related compound, is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve reactions with 2-chlorophenyl magnesium bromide . For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-chlorophenylacetyl chloride have been documented . It’s a yellow liquid with a density of 1.3100g/mL and a refractive index of 1.5480 to 1.55 .Scientific Research Applications
Synthesis and Characterization
2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide and its derivatives have been extensively studied for their synthesis and characterization. For instance, Ramadan (2019) detailed the synthesis and mass spectrometry of related arylidene-hydrazinyl-thiazolines and their precursors, emphasizing spectroscopic methods and molecular modeling to investigate fragmentation pathways (Ramadan, 2019).
Antibacterial Activity
Research has highlighted the potential antibacterial properties of certain derivatives. Desai et al. (2008) synthesized and assessed the antibacterial activity of various derivatives, noting the positive contribution of substituents at specific positions, hinting at the significance of hydrophobicity or steric bulk character (Desai, Bhavsar, Shah, & Saxena, 2008).
Anticonvulsant and Muscle Relaxant Activities
The compound and its derivatives have been evaluated for their potential anticonvulsant and muscle relaxant activities. Sharma et al. (2013) synthesized a series of derivatives and reported promising results in standard anticonvulsant activity models (Sharma, Verma, Sharma, & Prajapati, 2013).
Cholinesterase Inhibitory Effects
Explorations into the neurological applications have also been conducted. For instance, Demir-Yazıcı et al. (2021) synthesized 2-indolinone-based derivatives and evaluated their cholinesterase inhibitory effects, noting potential implications for Alzheimer's treatment (Demir-Yazıcı et al., 2021).
Corrosion Inhibition
The compound's derivatives have been assessed for their corrosion inhibition potential. Ebenso, Isabirye, and Eddy (2010) studied the efficiency of various thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, providing insights into their physical adsorption mechanisms (Ebenso, Isabirye, & Eddy, 2010).
Safety and Hazards
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-9-5-4-6-11(13)10-14(20)18-19-15(21)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPOTJNSCAELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
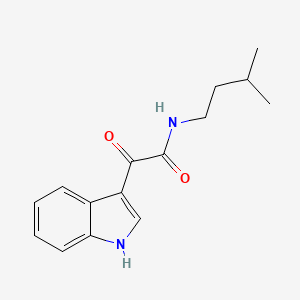
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

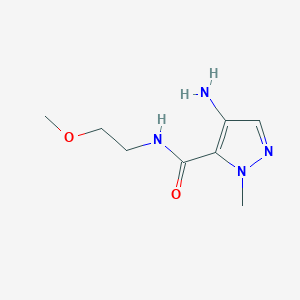
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

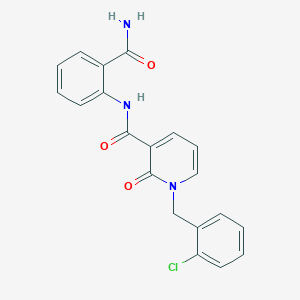
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
